(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a thiophene ring, a tetrahydrofuran ring, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one typically involves multiple steps. One common approach is to start with the thiophene derivative and the tetrahydrofuran derivative, which are then subjected to a series of condensation and cyclization reactions under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Tetrahydrofuran derivatives: Molecules containing the tetrahydrofuran ring with various functional groups.
Imidazolidinone derivatives: Compounds with the imidazolidinone core but different side chains.
Uniqueness
What sets (5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one apart is its combination of these three distinct structural elements, which confer unique chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-9-4-6-20-12(9)7-11-13(17)16(14(19)15-11)8-10-3-2-5-18-10/h4,6-7,10H,2-3,5,8H2,1H3,(H,15,19)/b11-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWFUUUSZUEIIL-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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